N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide
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Overview
Description
N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide is an organic compound that features a cyclopropyl group, a pyridinyl group, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of cyclopropylamine with 2-bromopyridine to form N-cyclopropyl-2-pyridinamine. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Functionalized pyridinyl derivatives.
Scientific Research Applications
N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure but contains a borate group.
N-(pyridin-2-yl)propane-1,3-diamine: Contains a propane-1,3-diamine moiety instead of ethanesulfonamide.
Uniqueness
N-cyclopropyl-1-(pyridin-2-yl)ethanesulfonamide is unique due to its combination of a cyclopropyl group and a pyridinyl group linked by an ethanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-cyclopropyl-1-pyridin-2-ylethanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-8(10-4-2-3-7-11-10)15(13,14)12-9-5-6-9/h2-4,7-9,12H,5-6H2,1H3 |
InChI Key |
BREAJOPELFTICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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